molecular formula C11H14N2O2 B13187938 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid

2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13187938
M. Wt: 206.24 g/mol
InChI Key: GENAMUQDIVJXQM-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid (CAS 1874130-43-4) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C11H14N2O2 and a molecular weight of 206.24, is characterized by a pyrimidine ring, a common pharmacophore in medicinal chemistry, which is functionalized with a carboxylic acid group and a cyclopentylmethyl substituent . Pyrimidine-based scaffolds, such as this one, are of significant interest in pharmaceutical research for constructing novel therapeutic agents. For instance, structurally similar pyrimidine carboxylic acid derivatives are actively investigated for their potential as antibacterial agents, targeting various bacterial pathogens . Other analogs in this chemical family are also explored for the treatment and prevention of viral diseases, highlighting the value of this core structure in antiviral drug discovery . The presence of the carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key building block in the synthesis of more complex molecules or as a standard in analytical and biochemical assays. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(cyclopentylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-5-6-12-10(13-9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,15)

InChI Key

GENAMUQDIVJXQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidine Core with Cyclopentylmethyl Substituent

Method A: Cyclocondensation Approach

  • Starting Material: 1,3-Dicarbonyl compounds such as β-ketoesters or β-diketones.
  • Procedure:
    • React 1,3-dicarbonyl compounds with guanidine derivatives under thermal conditions.
    • For the cyclopentylmethyl substitution, a suitable precursor such as cyclopentylmethylamine or cyclopentylmethyl halides can be employed.
    • The cyclopentylmethyl group is introduced via nucleophilic substitution or addition to the pyrimidine ring precursor.

Reaction Conditions:

Parameter Typical Range Reference/Source
Temperature 80–120°C Patent CN106187911A
Solvent Ethanol, DMF, or N,N-Dimethylformamide Patent CN106187911A
Reaction Time 2–24 hours Patent CN106187911A

Formation of the 4-Carboxylic Acid Group

Method B: Oxidative Functionalization

  • Starting Point: 4-Substituted pyrimidine derivatives with methyl or other alkyl groups at the 4-position.
  • Procedure:
    • Oxidize methyl groups at the 4-position to carboxylic acids using oxidants such as potassium permanganate or selenium dioxide.
    • Due to toxicity and operational complexity, alternative oxidants like tert-butyl hydroperoxide or catalytic oxygen may be employed under controlled conditions.

Reaction Conditions:

Parameter Typical Range Notes
Oxidant Potassium permanganate, Selenium dioxide
Temperature 25–80°C
Reaction Time 2–24 hours

Note: The oxidation step is often performed after the pyrimidine ring is assembled, ensuring selective oxidation at the 4-position.

Coupling of Intermediates

Method C: Nucleophilic Substitution and Ring Closure

  • Procedure:
    • React the cyclopentylmethyl-substituted precursor with a suitable nitrile or amidine derivative to form the pyrimidine ring.
    • Cyclization occurs under reflux in alcohol or DMF, facilitated by acids or bases as catalysts.

Reaction Conditions:

Parameter Typical Range Reference/Source
Temperature 80–120°C Patent CN106187911A
Solvent Ethanol, Acetonitrile, DMF
Reaction Time 2–10 hours

Summary of the Synthetic Route

Step Starting Material Key Reaction Conditions Product Reference
1 1,3-Dicarbonyl + Cyclopentylmethylamine Cyclocondensation 80–120°C, ethanol/DMF Pyrimidine core with cyclopentylmethyl group CN106187911A
2 Methylated pyrimidine derivative Oxidation KMnO₄ or SeO₂, 25–80°C 4-Carboxylic acid derivative CN106187911A
3 Intermediates Ring closure via nitrile or amidine Reflux in alcohol/DMF 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid CN106187911A

Additional Considerations

  • Purification: Recrystallization from ethanol or acetonitrile is typically employed.
  • Yield Optimization: Controlling temperature, reaction time, and reagent stoichiometry is crucial to maximize yield and minimize by-products.
  • Safety and Scalability: Use of safer oxidants and reaction conditions is recommended for large-scale synthesis.

Perspectives from Literature and Patents

The synthesis of heterocyclic compounds like 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid has been extensively studied, with patent CN106187911A providing a comprehensive route emphasizing controllability and safety. The method focuses on constructing the pyrimidine ring via cyclocondensation, followed by oxidation to introduce the carboxylic acid group, and the strategic attachment of the cyclopentylmethyl substituent.

Data Table Summary

Step Reagents Conditions Purpose Reference
1 1,3-Dicarbonyl + Cyclopentylmethylamine 80–120°C, ethanol/DMF Pyrimidine ring formation CN106187911A
2 KMnO₄ or SeO₂ 25–80°C Oxidation to carboxylic acid CN106187911A
3 Nitrile/Amidine derivatives Reflux Ring closure CN106187911A

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 2-position substituent significantly influences the physicochemical and biological properties of pyrimidine-4-carboxylic acid derivatives. Key analogs include:

Compound Name Substituent at 2-Position Key Applications/Properties Reference
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH) Pyridyl Anticancer Ru(II) complexes; disrupts mitochondrial membrane potential in HeLa cells [1, 12]
2-(Phenylthio)pyrimidine-4-carboxylic acid Phenylthio Synthetic intermediate for covalent inhibitors; explored as acrylamide surrogates [2]
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 4-Chlorophenyl, methyl Structural analog with potential in drug discovery; MW: 248.67 [18]
2-Methylsulfanylpyrimidine-4-carboxylic acid Methylthio Antimicrobial activity; similarity score: 0.85 to target compound [14, 17]
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid Chloro, trifluoromethyl High electronegativity; used in fluorinated drug candidates [16]

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance reactivity in nucleophilic substitution reactions, as seen in the synthesis of 2-(phenylthio) derivatives .
  • Coordination Chemistry : Pyridyl groups (cppH) facilitate metal coordination, enabling applications in anticancer Ru(II) complexes .
Anticancer Activity:
  • cppH-Ru(II) Complexes : Exhibit cytotoxicity comparable to cisplatin in cancer cell lines (IC₅₀: 1–10 µM) by targeting mitochondrial membranes .
Antimicrobial Activity:
  • Thieno[2,3-d]pyrimidine-4-carboxylic Acid Amides: Pyridyl amide derivatives demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–32 µg/mL) .
  • Methylthio Derivatives : 2-Methylsulfanylpyrimidine-4-carboxylic acid shows moderate antibacterial effects, likely due to sulfur-mediated membrane disruption .

Physicochemical Properties

Property 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic Acid (Inferred) 2-(2'-Pyridyl)pyrimidine-4-carboxylic acid (cppH) 2-Methylsulfanylpyrimidine-4-carboxylic acid
Molecular Weight ~250–300 g/mol 231.21 g/mol 170.19 g/mol
LogP (Lipophilicity) High (cyclopentylmethyl) Moderate (pyridyl) Low (methylthio)
Solubility Low in water Moderate in DMF Low in water
Melting Point Not reported 129–131°C (complexes) Not reported

Biological Activity

2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyclopentylmethyl group attached to a pyrimidine core, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid
  • CAS Number : 1514060-35-5

The biological activity of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of certain biological pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis of related pyrimidine compounds has been conducted, revealing critical insights into how structural modifications affect biological activity. For instance, modifications in the nitrogen positions of the pyrimidine ring have been shown to significantly alter inhibitory potency against specific enzymes involved in lipid metabolism . This suggests that similar modifications in 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid could yield compounds with enhanced biological efficacy.

In Vitro Studies

In vitro studies involving pyrimidine derivatives have shown that specific substitutions can lead to increased potency against cancer cell lines. For example, altering the substituents on the pyrimidine scaffold resulted in varying degrees of inhibition of key metabolic enzymes . Although direct studies on 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid are not extensively published, the implications from related compounds provide a framework for future research.

Table: Summary of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeCell Lines TestedIC50 (nM)
2-(Cyclopropylmethyl)-pyrimidine-4-carboxamideNAPE-PLD inhibitorMouse brain72 ± 0.04
HC-6AnticancerMD-MBA-231, HT-29Not specified
LEI-401NAPE-PLD inhibitorFreely moving micepIC50 = 7.14

Future Directions

Given the promising biological activities observed in related compounds, further investigations into the pharmacodynamics and pharmacokinetics of 2-(Cyclopentylmethyl)pyrimidine-4-carboxylic acid are warranted. Experimental studies focusing on:

  • In vivo efficacy : Assessing the compound's effectiveness in animal models.
  • Mechanistic studies : Elucidating specific pathways affected by the compound.
  • Toxicological evaluations : Understanding safety profiles for potential therapeutic use.

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